2-Chloro-3-(methylthio)-2-propenenitrile
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Overview
Description
2-Chloro-3-(methylthio)-2-propenenitrile is an organic compound with the molecular formula C4H4ClNS It is characterized by the presence of a chloro group, a methylthio group, and a nitrile group attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylthio)-2-propenenitrile typically involves the reaction of 2-chloroacrylonitrile with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methylthio)-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, alkoxides, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(methylthio)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methylthio)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylthiophene: Similar structure but lacks the nitrile group.
2-Chloro-3-methylpentane: Similar chloro and methyl groups but different backbone structure.
1-Chloro-4-ethylcyclohexane: Contains a chloro group but different overall structure.
Uniqueness
2-Chloro-3-(methylthio)-2-propenenitrile is unique due to the presence of both a nitrile and a methylthio group on a propenenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
127729-12-8 |
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Molecular Formula |
C4H4ClNS |
Molecular Weight |
133.60 g/mol |
IUPAC Name |
(Z)-2-chloro-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C4H4ClNS/c1-7-3-4(5)2-6/h3H,1H3/b4-3- |
InChI Key |
MMKRMVVQJFFOEP-ARJAWSKDSA-N |
Isomeric SMILES |
CS/C=C(/C#N)\Cl |
Canonical SMILES |
CSC=C(C#N)Cl |
Origin of Product |
United States |
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